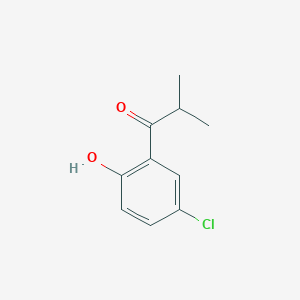

1-(5-Chloro-2-hydroxyphenyl)-2-methylpropan-1-one

Description

Properties

IUPAC Name |

1-(5-chloro-2-hydroxyphenyl)-2-methylpropan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO2/c1-6(2)10(13)8-5-7(11)3-4-9(8)12/h3-6,12H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAACEAMVUSTYDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)C1=C(C=CC(=C1)Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90743-04-7 | |

| Record name | 1-(5-chloro-2-hydroxyphenyl)-2-methylpropan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Chloro-2-hydroxyphenyl)-2-methylpropan-1-one typically involves the reaction of 5-chloro-2-hydroxybenzaldehyde with isobutyryl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Chloro-2-hydroxyphenyl)-2-methylpropan-1-one undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The carbonyl group can be reduced to form an alcohol.

Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate the substitution of the chloro group.

Major Products Formed:

Oxidation: Formation of 5-chloro-2-hydroxybenzoic acid.

Reduction: Formation of 1-(5-chloro-2-hydroxyphenyl)-2-methylpropan-1-ol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with various biological targets.

Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(5-Chloro-2-hydroxyphenyl)-2-methylpropan-1-one involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding, while the chloro group can engage in halogen bonding. These interactions can influence the compound’s binding affinity and specificity towards various enzymes and receptors, thereby modulating their activity.

Comparison with Similar Compounds

1-(5-Chloro-2-hydroxyphenyl)ethanone: Similar structure but lacks the methyl group on the propanone chain.

5-Chloro-2-hydroxybenzaldehyde: Precursor in the synthesis of 1-(5-Chloro-2-hydroxyphenyl)-2-methylpropan-1-one.

1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid: Contains additional functional groups and exhibits different chemical properties.

Uniqueness: this compound is unique due to the presence of both a chloro and a hydroxyl group on the phenyl ring, along with a methyl group on the propanone chain. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.

Biological Activity

1-(5-Chloro-2-hydroxyphenyl)-2-methylpropan-1-one, a halogenated aromatic hydroxyl ketone, has garnered attention due to its diverse biological activities. This compound exhibits significant antioxidant properties and potential applications in medicinal chemistry, particularly in the development of therapeutic agents.

Chemical Structure and Properties

The molecular formula for this compound is C10H12ClO2. Its structure includes a chloro group and a hydroxyl group, which contribute to its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C10H12ClO2 |

| Molecular Weight | 202.66 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Antioxidant Activity

This compound has been identified as a potent antioxidant. Studies indicate that it can effectively scavenge free radicals, thereby protecting cells from oxidative stress. This property is critical in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

Antimicrobial Properties

Research has demonstrated that this compound exhibits antimicrobial activity against a range of pathogens. It has shown effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for further pharmacological studies aimed at addressing antibiotic resistance. The mechanism of action is believed to involve the disruption of microbial cell membranes and interference with metabolic pathways.

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties. In vitro assays have indicated that it can inhibit the proliferation of cancer cell lines, potentially through apoptosis induction and cell cycle arrest mechanisms. Further research is needed to elucidate its specific pathways and efficacy in vivo.

Study on Antioxidant Efficacy

In a controlled study evaluating the antioxidant capacity of various phenolic compounds, this compound was found to outperform several known antioxidants, including butylated hydroxytoluene (BHT). The study utilized DPPH and ABTS assays to measure radical scavenging activity, confirming its potential as a natural antioxidant agent .

Antimicrobial Screening

A series of antimicrobial susceptibility tests were conducted against standard strains of Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited significant inhibitory effects, with minimum inhibitory concentrations (MICs) comparable to those of conventional antibiotics. This suggests its potential as an alternative therapeutic agent in treating infections caused by resistant strains.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-(5-Chloro-2-hydroxyphenyl)-2-methylpropan-1-one, and how are reaction conditions tailored to maximize yield and purity?

- Methodological Answer : The synthesis typically involves Friedel-Crafts acylation or multi-step chlorination/amination of precursor aryl ketones. Key steps include:

-

Chlorination : Using thionyl chloride (SOCl₂) or Cl₂ gas under controlled temperatures (0–25°C) to introduce chloro groups while minimizing over-chlorination .

-

Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) to isolate the product .

-

Optimization : Batch reactors are common in labs, but continuous flow systems improve scalability and reduce byproducts in industrial settings .

Synthesis Parameter Laboratory Scale Industrial Scale Reactor Type Batch Continuous Flow Catalyst AlCl₃ or FeCl₃ Heterogeneous catalysts (e.g., zeolites) Yield 60–75% 80–90%

Q. How is the molecular structure of this compound characterized, and what analytical techniques are critical for validation?

- Methodological Answer :

- Spectroscopy :

- ¹H/¹³C NMR : Peaks at δ 2.1–2.3 ppm (methyl group) and δ 6.8–7.5 ppm (aromatic protons) confirm substitution patterns .

- IR : C=O stretch at ~1680 cm⁻¹ and O–H (phenolic) at ~3200 cm⁻¹ .

- Mass Spectrometry : High-resolution ESI-MS identifies the molecular ion [M+H]⁺ at m/z 212.06 (calculated for C₁₀H₁₀ClO₂) .

Q. What are the primary reactivity patterns of this compound, and how do functional groups influence its chemical behavior?

- Methodological Answer :

- Hydroxyl Group : Participates in hydrogen bonding and acid-base reactions (pKa ~9.5), enabling derivatization via alkylation or acylation .

- Ketone : Reduces to secondary alcohol (NaBH₄/EtOH) or undergoes nucleophilic addition (Grignard reagents) .

- Chloro Substituent : Susceptible to SNAr reactions with amines or thiols under basic conditions (e.g., K₂CO₃/DMF) .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of electrophilic substitution reactions in derivatives of this compound?

- Methodological Answer :

- Directing Effects : The hydroxyl group acts as a strong para/ortho director, while the electron-withdrawing chloro group meta-directs substitutions. Computational studies (DFT) show activation energies for bromination at the 4-position are ~15 kcal/mol lower than at the 6-position .

- Case Study : Nitration with HNO₃/H₂SO₄ yields 4-nitro derivatives (85% selectivity) due to resonance stabilization of the intermediate .

Q. How can researchers design experiments to evaluate the antimicrobial activity of this compound and its derivatives?

- Methodological Answer :

- Assay Design :

Microbial Strains : Test against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) pathogens .

Dose-Response : Use broth microdilution (MIC values) and time-kill kinetics (log CFU reduction over 24h) .

- Key Finding : Derivatives with epoxide groups (e.g., SAC-3) show MICs of 8–16 µg/mL against Xanthomonas citri, outperforming parent compounds by 4-fold .

Q. What computational approaches are used to predict the interaction of this compound with biological targets, such as enzymes or DNA?

- Methodological Answer :

- Docking Simulations : AutoDock Vina models binding to E. coli DNA gyrase (PDB: 1KZN), revealing hydrogen bonds between the hydroxyl group and Asp73 .

- MD Simulations : GROMACS trajectories (100 ns) show stable binding (RMSD <2 Å) of the chloro-phenyl moiety in hydrophobic pockets .

Q. How can contradictions in reported synthetic yields (60–90%) be resolved through experimental design?

- Methodological Answer :

- DoE (Design of Experiments) : Vary parameters (temperature, catalyst loading, solvent polarity) to identify optimal conditions. For example:

- Catalyst Screening : FeCl₃ yields 72% vs. AlCl₃ (65%) due to reduced side reactions .

- In Situ Monitoring : Use ReactIR to track intermediate formation and adjust reaction times dynamically .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.